42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is a stable isotope-labeled derivative of rapamycin, a macrolide compound originally derived from Streptomyces hygroscopicus. This compound is primarily utilized in scientific research, particularly in studies involving metabolic pathways and drug interactions. It falls under the category of mTOR (mammalian target of rapamycin) inhibitors, which are crucial in regulating cell growth and proliferation, making them significant in cancer treatment and organ transplant immunosuppression.
Rapamycin was first discovered as an antifungal agent and has since been recognized for its immunosuppressive properties. The compound 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is synthesized as a derivative to enhance its stability and facilitate its use in various analytical techniques. It is classified as an impurity reference material, specifically used in pharmaceutical toxicology and research settings .
The synthesis of 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin involves several steps that enhance the chemical's stability and usability:
The molecular formula for 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is , with a molecular weight of approximately 1076.51 g/mol. The structure includes a complex arrangement of carbon rings typical of macrolide antibiotics, with specific functional groups that contribute to its biological activity .
The primary chemical reactions involving 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin include:
As an mTOR inhibitor, 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin functions by binding to the FKBP12 protein, forming a complex that inhibits mTOR signaling pathways. This inhibition results in reduced cell proliferation and angiogenesis, making it effective in preventing organ transplant rejection and treating certain cancers .
The applications of 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin are extensive within scientific research:
This compound exemplifies how modifications to existing drugs can enhance their utility in research and clinical applications, particularly in understanding complex biological systems.
This deuterated rapamycin derivative features the molecular formula C₅₉H₉₃D₄NO₁₄Si and a molecular weight of 1,076.51 g/mol [1] [6] [10]. The deuterium atoms are strategically incorporated at four positions within the tert-butyldimethylsilyloxyethyl (TBDMS-oxyethyl) side chain, specifically replacing hydrogen atoms in the -O-CH₂-CH₂-O- linker group [6] [10]. Isotopic labeling occurs at the ethylene bridge (-O-CD₂-CD₂-O-Si), confirmed by mass spectrometry showing a +4 Da shift compared to the non-deuterated analog (MW 1,072.48 g/mol) [3] [10]. This modification retains the core rapamycin structure while enabling precise tracking in metabolic and pharmacokinetic studies [8].
Table 1: Molecular Characteristics Comparison
Property | 42-O-TBDMS-oxyethyl-d4 Rapamycin | Parent Rapamycin |
---|---|---|
Molecular Formula | C₅₉H₉₃D₄NO₁₄Si | C₅₁H₇₉NO₁₃ |
Molecular Weight (g/mol) | 1,076.51 | 914.17 |
Deuterium Positions | TBDMS-oxyethyl ethylene group | None |
Key Functional Group | Deuterated silyl ether | Native hydroxyl |
The parent compound rapamycin (Sirolimus, C₅₁H₇₉NO₁₃) is a macrolide lactone with a molecular weight of 914.17 g/mol [5] [8]. Structural modifications in the deuterated derivative include:
Synthesis begins with 2-tert-butyldimethylsilyloxyethanol-d4 (CAS 764650-43-3, C₈H₁₆D₄O₂Si, MW 180.35 g/mol), where all four hydrogens of the ethylene glycol segment are replaced by deuterium [7]. This deuterated reagent is coupled with rapamycin under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), facilitating nucleophilic substitution at C42 [9]. Critical steps include:
The TBDMS-oxyethyl group serves dual purposes:
This derivative exhibits high solubility in aprotic organic solvents:
Table 2: Solubility Profile
Solvent | Solubility (mg/mL) | Applications |
---|---|---|
Chloroform | >50 | NMR, Reaction medium |
Dichloromethane | >20 | Synthesis, Purification |
Ethyl Acetate | >20 | Chromatography |
Methanol | 10–15 | HPLC, Mass spectrometry |
Water | <0.1 | Not applicable |
Thermogravimetric analysis indicates:
This compound is exclusively used to synthesize Everolimus-d4 (a deuterated immunosuppressant):
Table 3: Compound Synonyms and Identifiers
Synonym | CAS Number | Source |
---|---|---|
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin | 1356839-88-7 | [6] [10] |
Everolimus-d4 tert-Butyldimethylsilyl Ether | 1356839-88-7 | [4] [6] |
42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl-d4]rapamycin | 1356839-88-7 | [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7